3(2H)-Benzofuranone, 6-(phenylmethoxy)-
Overview
Description
3(2H)-Benzofuranone, 6-(phenylmethoxy)- is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a phenylmethoxy substituent at the 6-position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 minutes . Another method involves the use of a catalyst generated from the combination of (p-CF3C6H4)3PAuCl and AgOTf to cyclize γ-hydroxyalkynones under mild conditions .
Industrial Production Methods
Industrial production of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3(2H)-Benzofuranone, 6-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzofuranone derivatives: Compounds with similar core structures but different substituents.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group attached to different core structures.
Uniqueness
3(2H)-Benzofuranone, 6-(phenylmethoxy)- is unique due to its specific combination of the benzofuranone core and the phenylmethoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-phenylmethoxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHOIWIKUDSVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442809 | |
Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139149-21-6 | |
Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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